Cas no 1896803-08-9 (5-(1-methyl-1H-indol-2-yl)-1,3-oxazol-2-amine)
5-(1-methyl-1H-indol-2-yl)-1,3-oxazol-2-amine Chemical and Physical Properties
Names and Identifiers
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- 5-(1-Methyl-1H-indol-2-yl)oxazol-2-amine
- 5-(1-methyl-1H-indol-2-yl)-1,3-oxazol-2-amine
- 1896803-08-9
- EN300-1865960
- 2-Oxazolamine, 5-(1-methyl-1H-indol-2-yl)-
-
- Inchi: 1S/C12H11N3O/c1-15-9-5-3-2-4-8(9)6-10(15)11-7-14-12(13)16-11/h2-7H,1H3,(H2,13,14)
- InChI Key: DLYJYMHEESJKQA-UHFFFAOYSA-N
- SMILES: O1C(N)=NC=C1C1=CC2C=CC=CC=2N1C
Computed Properties
- Exact Mass: 213.090211983g/mol
- Monoisotopic Mass: 213.090211983g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 261
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 57Ų
Experimental Properties
- Density: 1.34±0.1 g/cm3(Predicted)
- Boiling Point: 463.6±37.0 °C(Predicted)
- pka: 6.14±0.10(Predicted)
5-(1-methyl-1H-indol-2-yl)-1,3-oxazol-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM237108-1g |
5-(1-Methyl-1H-indol-2-yl)oxazol-2-amine |
1896803-08-9 | 95%+ | 1g |
$1559 | 2021-08-04 | |
| Chemenu | CM237108-1g |
5-(1-Methyl-1H-indol-2-yl)oxazol-2-amine |
1896803-08-9 | 95%+ | 1g |
$*** | 2023-03-29 | |
| Enamine | EN300-1865960-1g |
5-(1-methyl-1H-indol-2-yl)-1,3-oxazol-2-amine |
1896803-08-9 | 1g |
$1485.0 | 2023-09-18 | ||
| Enamine | EN300-1865960-5g |
5-(1-methyl-1H-indol-2-yl)-1,3-oxazol-2-amine |
1896803-08-9 | 5g |
$4309.0 | 2023-09-18 | ||
| Enamine | EN300-1865960-10g |
5-(1-methyl-1H-indol-2-yl)-1,3-oxazol-2-amine |
1896803-08-9 | 10g |
$6390.0 | 2023-09-18 | ||
| Enamine | EN300-1865960-0.05g |
5-(1-methyl-1H-indol-2-yl)-1,3-oxazol-2-amine |
1896803-08-9 | 0.05g |
$1247.0 | 2023-09-18 | ||
| Enamine | EN300-1865960-0.1g |
5-(1-methyl-1H-indol-2-yl)-1,3-oxazol-2-amine |
1896803-08-9 | 0.1g |
$1307.0 | 2023-09-18 | ||
| Enamine | EN300-1865960-0.25g |
5-(1-methyl-1H-indol-2-yl)-1,3-oxazol-2-amine |
1896803-08-9 | 0.25g |
$1366.0 | 2023-09-18 | ||
| Enamine | EN300-1865960-0.5g |
5-(1-methyl-1H-indol-2-yl)-1,3-oxazol-2-amine |
1896803-08-9 | 0.5g |
$1426.0 | 2023-09-18 | ||
| Enamine | EN300-1865960-1.0g |
5-(1-methyl-1H-indol-2-yl)-1,3-oxazol-2-amine |
1896803-08-9 | 1g |
$1485.0 | 2023-06-01 |
5-(1-methyl-1H-indol-2-yl)-1,3-oxazol-2-amine Related Literature
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Martin R. Ward,Gary W. Copeland,Andrew J. Alexander Chem. Commun., 2010,46, 7634-7636
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Zhizhen Lai,Mo Zhang,Jinyu Zhou,Tianjing Chen,Dan Li,Xuejing Shen,Jia Liu,Jiang Zhou,Zhili Li Analyst, 2021,146, 4261-4267
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
Additional information on 5-(1-methyl-1H-indol-2-yl)-1,3-oxazol-2-amine
Introduction to 5-(1-methyl-1H-indol-2-yl)-1,3-oxazol-2-amine (CAS No. 1896803-08-9)
5-(1-methyl-1H-indol-2-yl)-1,3-oxazol-2-amine, also known by its CAS number 1896803-08-9, is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of indole derivatives and features a unique oxazoline moiety, which imparts distinct chemical and biological properties. The structural complexity and functional versatility of this molecule have made it a subject of extensive study, particularly in the context of its potential therapeutic applications.
The chemical structure of 5-(1-methyl-1H-indol-2-yl)-1,3-oxazol-2-amine consists of an indole ring fused with a 1-methyl substituent at the 1-position and an oxazoline ring at the 2-position. The oxazoline ring is further substituted with an amine group at the 2-position, which plays a crucial role in its biological activity. The combination of these structural elements provides a robust framework for exploring its interactions with various biological targets.
Recent studies have highlighted the potential of 5-(1-methyl-1H-indol-2-yl)-1,3-oxazol-2-amine as a modulator of several important biological pathways. One notable area of research is its interaction with serotonin receptors, particularly the 5-HT2A receptor. Serotonin receptors are key players in regulating mood, cognition, and various physiological processes. Preclinical studies have shown that 5-(1-methyl-1H-indol-2-yl)-1,3-oxazol-2-amine exhibits selective agonist activity at the 5-HT2A receptor, suggesting its potential as a therapeutic agent for conditions such as depression and anxiety disorders.
In addition to its serotonin receptor activity, 5-(1-methyl-1H-indol-2-yl)-1,3-oxazol-2-amine has been investigated for its anti-inflammatory properties. Inflammatory diseases are a significant global health burden, and there is a growing need for effective anti-inflammatory agents. Research has demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. These findings suggest that 5-(1-methyl-1H-indol-2-yl)-1,3-oxazol-2-amine may have therapeutic potential in treating inflammatory conditions like rheumatoid arthritis and inflammatory bowel disease.
The pharmacokinetic properties of 5-(1-methyl-1H-indol-2-yl)-1,3-oxazol-2-amine have also been studied to evaluate its suitability as a drug candidate. Preclinical data indicate that it exhibits favorable oral bioavailability and metabolic stability. These characteristics are essential for ensuring that the compound can be effectively delivered to target tissues and maintain therapeutic concentrations over time. Furthermore, preliminary toxicology studies have shown that 5-(1-methyl-1H-indol-2-y l)-1,3-o x az ol - 2 - am ine strong > has a good safety profile at relevant doses. p > < p >The development pipeline for < strong >5 -( 1 - methyl - 1 H - ind ol - 2 - yl ) - 1 , 3 - ox az ol - 2 - am ine strong > is progressing rapidly, with several ongoing clinical trials aimed at evaluating its efficacy and safety in human subjects. Phase I trials have demonstrated promising results in terms of tolerability and pharmacokinetic behavior. These early-stage trials are crucial for establishing the safety profile and dosing regimens for subsequent phases of clinical development. p > < p >In conclusion, < strong >5 -( 1 - methyl - 1 H - ind ol - 2 - yl ) - 1 , 3 - ox az ol - 2 - am ine strong > ( CAS No . < strong >1896803 - 08 - 9 strong >) represents a promising candidate in the field of medicinal chemistry and pharmaceutical research . Its unique chemical structure , combined with its diverse biological activities , positions it as a potential therapeutic agent for various diseases . Ongoing research and clinical trials will continue to elucidate its full therapeutic potential , contributing to the advancement of drug discovery and development . p > article > response >
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